Velsecorat (development code names AZD7594 and AZD-7594) is a non-steroidal, inhaled, selective glucocorticoid receptor modulator (SGRM) currently under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. It exhibits high potency and selectivity for the glucocorticoid receptor [, ].
Velsecorat belongs to a class of potent, nonsteroidal, selective indazole ether-based glucocorticoid receptor modulators []. It was developed as a "soft drug", meaning it is designed to be rapidly metabolized and eliminated by the body to minimize systemic side effects associated with glucocorticoid receptor activation [].
Further Clinical Development: Future research should focus on completing ongoing clinical trials to definitively assess the efficacy and safety of Velsecorat in both asthma and COPD patient populations [, , , , , ]. This includes evaluating its long-term effects, optimal dosing strategies, and potential benefits compared to existing therapies.
Combination Therapies: Exploring the potential of Velsecorat in combination with other asthma or COPD medications, such as long-acting bronchodilators, could lead to improved therapeutic outcomes [].
Formulation Optimization: Research into optimizing the delivery formulation of Velsecorat, potentially through the development of novel dry powder inhalers, could enhance its lung deposition and therapeutic efficacy [].
Velsecorat is derived from a chemical structure designed to optimize its pharmacokinetic properties for inhalation therapy. It is classified under the category of non-steroidal glucocorticoid receptor modulators, which aim to provide anti-inflammatory effects with reduced systemic side effects typically associated with steroid use .
The synthesis of velsecorat involves a multi-step organic synthesis process. While specific proprietary methods are not publicly detailed, it generally includes the formation of key intermediates through various chemical reactions, including cyclization and functional group modifications. The compound's design emphasizes low solubility to ensure prolonged exposure in the lungs while facilitating rapid clearance from systemic circulation. This characteristic allows for once-daily dosing, which is advantageous for patient compliance .
The synthesis employs techniques such as liquid chromatography for purification and characterization of the final product. Analytical methods like mass spectrometry are used to confirm the molecular identity and purity of velsecorat during the synthesis process .
Velsecorat's molecular formula is C22H29ClF3N3O3S, with a molecular weight of approximately 485.0 g/mol. The compound features a complex structure that includes various functional groups essential for its interaction with the glucocorticoid receptor. The structural analysis reveals that velsecorat can form multiple hydrogen bonds and hydrophobic interactions with the receptor, enhancing its binding affinity .
Velsecorat undergoes metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. These metabolic pathways lead to various metabolites that may retain some pharmacological activity or be inactive. The compound’s stability under physiological conditions is crucial for its effectiveness as an inhaled medication .
The analytical methods employed include high-resolution mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the metabolic fate of velsecorat in biological systems. These techniques allow researchers to quantify plasma concentrations and assess pharmacokinetic parameters effectively .
Velsecorat functions by selectively binding to the glucocorticoid receptor in target tissues, particularly in the lungs. Upon binding, it modulates gene expression associated with inflammation without triggering the full spectrum of responses typical of conventional glucocorticoids. This selective action minimizes side effects while maintaining therapeutic efficacy .
Clinical studies have demonstrated that velsecorat has dose-dependent effects on markers of glucocorticoid activity, including cortisol levels in plasma. This modulation is crucial for managing inflammatory responses in asthma patients while reducing systemic exposure .
Velsecorat is primarily investigated for its application in treating asthma and potentially other inflammatory diseases due to its targeted action on the glucocorticoid receptor. Ongoing clinical trials aim to establish its efficacy and safety profile compared to traditional corticosteroids . Its unique mechanism positions it as a promising alternative in respiratory therapies, potentially offering improved outcomes with fewer side effects.
Glucocorticoid receptor (GR) modulators target the nuclear receptor NR3C1, a ligand-dependent transcription factor central to inflammation regulation. Endogenous glucocorticoids (e.g., cortisol) bind GR, triggering genomic and non-genomic anti-inflammatory effects. However, conventional steroidal glucocorticoids (e.g., dexamethasone) cause systemic side effects due to non-selectivity, including HPA axis suppression, osteoporosis, and metabolic disruptions [10]. These limitations spurred the development of non-steroidal selective glucocorticoid receptor modulators (SGRMs). SGRMs aim to dissociate transactivation (responsible for side effects) from transrepression (mediating anti-inflammatory effects), thereby improving the therapeutic ratio [3] [10].
Table 1: Limitations of Traditional Steroidal Glucocorticoids
Therapeutic Effect | Adverse Effect Pathway | Clinical Consequences |
---|---|---|
Transrepression of inflammatory genes | Transactivation of metabolic genes | Hyperglycemia, diabetes |
Immune cell inhibition | Osteoblast apoptosis | Osteoporosis |
Cytokine suppression | HPA axis suppression | Adrenal insufficiency |
Velsecorat (AZD7594) is a novel inhaled non-steroidal SGRM discovered by AstraZeneca. Its chemical structure (IUPAC: 3-{5-[(1S,2R)-2-(2,2-difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide) features a benzodioxane core, fluorinated acyl group, and tetrahydrofuranamide moiety [2] [6] [7]. Key pharmacological attributes include:
Table 2: Molecular Properties of Velsecorat
Property | Value | Significance |
---|---|---|
Chemical Formula | C₃₂H₃₂F₂N₄O₆ | Optimized for inhalational delivery |
XLogP | 4.54 | Balances lipophilicity (lung tissue binding) and solubility |
Hydrogen Bond Donors/Acceptors | 2/6 | Facilitates target engagement and dissolution |
Topological Polar Surface Area | 112.42 Ų | Influences cell membrane permeability |
Synonyms | AZD7594, AZ-13189620 | Developmental identifiers |
Traditional inhaled corticosteroids (ICS) for asthma/COPD exhibit systemic bioavailability, leading to dose-limiting side effects. Velsecorat addresses this via lung-targeted design:
Phase I trials confirmed dose-proportional plasma exposure (half-life: 25–31 hours) and low accumulation (ratio ≤2), supporting once-daily dosing [3].
Table 3: Key Clinical Milestones for Velsecorat
Phase | Study Identifier | Population | Key Outcomes | Status |
---|---|---|---|---|
Phase I | NCT01636024 | Healthy volunteers | Safety, low systemic accumulation | Completed [3] |
Phase II | NCT02479412 | Mild-moderate asthma | Efficacy on lung function, FeNO, rescue medication use | Completed (Program terminated) [5] [8] [9] |
Phase II | Not specified | Adolescents with asthma | Tolerability confirmed | Completed [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7